molecular formula C4H14Cl2N2O2 B2504847 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride CAS No. 2490412-75-2

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride

Cat. No.: B2504847
CAS No.: 2490412-75-2
M. Wt: 193.07
InChI Key: XUSJRXZMLCNLPB-UHFFFAOYSA-N
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Description

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is a chemical compound with the molecular formula C4H12N2O2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role as a buffering agent and its involvement in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride typically involves the reaction of 2-amino-2-methyl-1,3-propanediol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

  • Dissolving 2-amino-2-methyl-1,3-propanediol in water.
  • Adding hydrochloric acid slowly while maintaining the temperature at around 0-5°C.
  • Stirring the mixture until the reaction is complete.
  • Isolating the product by filtration and drying under vacuum.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is widely used in scientific research due to its buffering capacity and chemical reactivity. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the dihydrochloride component.

    2-Amino-1,3-propanediol: Another related compound with similar buffering properties.

Uniqueness

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is unique due to its dual amino groups and dihydrochloride form, which enhance its buffering capacity and solubility in water. This makes it particularly useful in applications requiring precise pH control and high solubility.

Properties

IUPAC Name

2-amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2.2ClH/c5-1-4(6,2-7)3-8;;/h7-8H,1-3,5-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSJRXZMLCNLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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